molecular formula C38H64N8O8 B15140327 Acetyl-PHF6QV amide

Acetyl-PHF6QV amide

Cat. No.: B15140327
M. Wt: 761.0 g/mol
InChI Key: SRUJRLWNWSEDQL-HVEPFCGMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acetyl-PHF6QV amide is a polypeptide that has been identified through peptide screening. Peptide screening is a research tool that pools active peptides primarily by immunoassay. This compound is used in various scientific research fields, particularly in protein interaction, functional analysis, and epitope screening .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetyl-PHF6QV amide involves peptide synthesis techniques. One common method is solid-phase peptide synthesis (SPPS), which allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically involve the use of protecting groups to prevent unwanted side reactions and coupling reagents to facilitate the formation of peptide bonds .

Industrial Production Methods

Industrial production of this compound can be achieved through large-scale peptide synthesis using automated peptide synthesizers. These machines can handle the repetitive cycles of deprotection and coupling required for peptide synthesis, ensuring high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

Acetyl-PHF6QV amide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of this compound would yield individual amino acids .

Scientific Research Applications

Acetyl-PHF6QV amide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Acetyl-PHF6QV amide involves its interaction with specific molecular targets. The compound can bind to proteins and modulate their activity, which can affect various cellular pathways. The exact molecular targets and pathways depend on the specific context of its use in research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific sequence and the context in which it was identified. Its applications in peptide screening and functional analysis make it a valuable tool in scientific research .

Properties

Molecular Formula

C38H64N8O8

Molecular Weight

761.0 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-aminohexanamide

InChI

InChI=1S/C38H64N8O8/c1-10-23(8)32(46-37(53)31(22(6)7)44-36(52)29(20(2)3)41-24(9)47)38(54)45-30(21(4)5)35(51)43-28(19-25-14-16-26(48)17-15-25)34(50)42-27(33(40)49)13-11-12-18-39/h14-17,20-23,27-32,48H,10-13,18-19,39H2,1-9H3,(H2,40,49)(H,41,47)(H,42,50)(H,43,51)(H,44,52)(H,45,54)(H,46,53)/t23-,27-,28-,29-,30-,31-,32-/m0/s1

InChI Key

SRUJRLWNWSEDQL-HVEPFCGMSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)C

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C

Origin of Product

United States

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